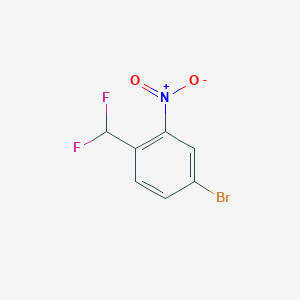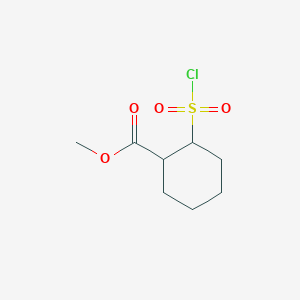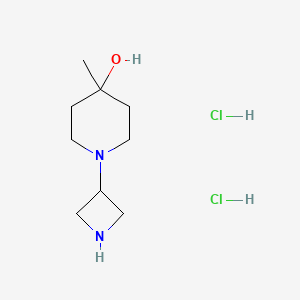
1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a piperidine ring, making it a valuable subject for studies in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride typically involves multiple steps, starting with the formation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent advancements in reaction protocols.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield and purity, as well as cost-effective and environmentally friendly processes. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme inhibition.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings may interact with enzymes or receptors, leading to inhibition or activation of biological processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparaison Avec Des Composés Similaires
- 1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride : This compound shares a similar structure but differs in the functional groups attached to the piperidine ring.
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride : This compound contains an imidazole ring instead of a piperidine ring, leading to different chemical properties and applications.
Uniqueness: 1-(Azetidin-3-YL)-4-methylpiperidin-4-OL dihydrochloride is unique due to its specific combination of azetidine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
1403766-74-4 |
|---|---|
Formule moléculaire |
C9H19ClN2O |
Poids moléculaire |
206.71 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-4-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(12)2-4-11(5-3-9)8-6-10-7-8;/h8,10,12H,2-7H2,1H3;1H |
Clé InChI |
HFBKKWLGELXESV-UHFFFAOYSA-N |
SMILES |
CC1(CCN(CC1)C2CNC2)O.Cl.Cl |
SMILES canonique |
CC1(CCN(CC1)C2CNC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






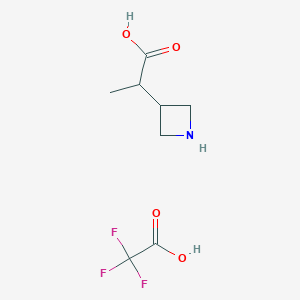
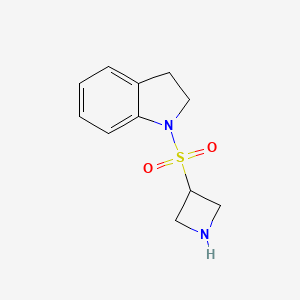
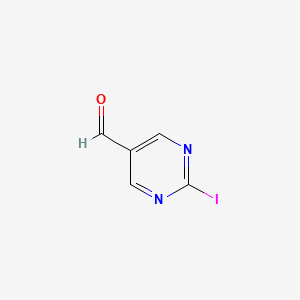
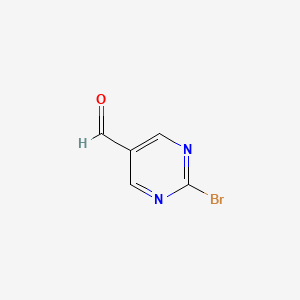
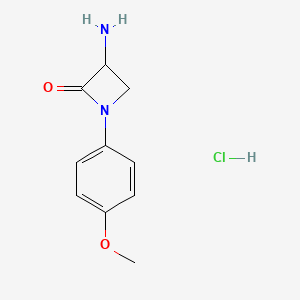
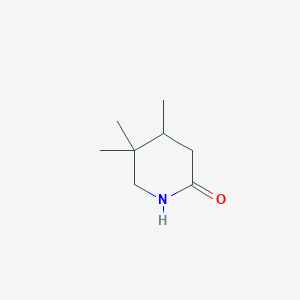
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
